molecular formula C13H14Cl2N4S B5156103 5-(1,3-Benzothiazol-3-ium-3-ylmethyl)-2-methylpyrimidin-1-ium-4-amine;dichloride

5-(1,3-Benzothiazol-3-ium-3-ylmethyl)-2-methylpyrimidin-1-ium-4-amine;dichloride

Cat. No.: B5156103
M. Wt: 329.2 g/mol
InChI Key: WLCNGTQEXBHYHN-UHFFFAOYSA-M
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Description

5-(1,3-Benzothiazol-3-ium-3-ylmethyl)-2-methylpyrimidin-1-ium-4-amine;dichloride is a complex organic compound that features both benzothiazolium and pyrimidinium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-3-ium-3-ylmethyl)-2-methylpyrimidin-1-ium-4-amine;dichloride typically involves the reaction of 2-methylpyrimidine with 3-(chloromethyl)-1,3-benzothiazolium chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-3-ium-3-ylmethyl)-2-methylpyrimidin-1-ium-4-amine;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium or pyrimidinium rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(1,3-Benzothiazol-3-ium-3-ylmethyl)-2-methylpyrimidin-1-ium-4-amine;dichloride has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for nucleic acids detection.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-3-ium-3-ylmethyl)-2-methylpyrimidin-1-ium-4-amine;dichloride involves its interaction with specific molecular targets. In biological systems, it may bind to nucleic acids or proteins, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
  • (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
  • 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate

Uniqueness

5-(1,3-Benzothiazol-3-ium-3-ylmethyl)-2-methylpyrimidin-1-ium-4-amine;dichloride is unique due to its dual benzothiazolium and pyrimidinium structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds.

Properties

IUPAC Name

5-(1,3-benzothiazol-3-ium-3-ylmethyl)-2-methylpyrimidin-1-ium-4-amine;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N4S.2ClH/c1-9-15-6-10(13(14)16-9)7-17-8-18-12-5-3-2-4-11(12)17;;/h2-6,8H,7H2,1H3,(H2,14,15,16);2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCNGTQEXBHYHN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[NH+]C=C(C(=N1)N)C[N+]2=CSC3=CC=CC=C32.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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